molecular formula C11H13BrF2O B8001935 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

Cat. No.: B8001935
M. Wt: 279.12 g/mol
InChI Key: VCLQIAVYTUSUGY-UHFFFAOYSA-N
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Description

Significance of Fluorine and Bromine in Organic Synthesis and Materials Science

The presence of both fluorine and bromine on an aromatic ether scaffold, as in the titular compound, offers a versatile platform for chemical innovation. Each halogen brings a distinct set of properties that are highly valued in synthesis and materials science.

Fluorine is the most electronegative element, and its incorporation into organic molecules leads to several beneficial effects. nih.govtandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts exceptional thermal and metabolic stability to the molecule. researchgate.net In medicinal chemistry, this stability can reduce the rate at which a drug is broken down by metabolic processes, potentially prolonging its therapeutic effect. mdpi.com Fluorine substitution can also alter the acidity (pKa) of nearby functional groups and modulate a molecule's conformation and lipophilicity, which are critical parameters for membrane permeability and drug-receptor binding interactions. mdpi.comtandfonline.com In materials science, the polarity and stability of the C-F bond are exploited in the design of liquid crystals, high-performance polymers, and agrochemicals. nih.gov

Bromine , on the other hand, serves a different but equally important role. The carbon-bromine (C-Br) bond on an aromatic ring is a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. acs.orgrsc.orgrsc.org This reactivity allows chemists to use brominated compounds as versatile building blocks, enabling the construction of complex molecular architectures from simpler precursors. This strategic utility is fundamental to the synthesis of pharmaceuticals, organic electronic materials, and fine chemicals. rsc.orgresearchgate.net

Contextualizing 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene within Fluorinated Aryl Ether Chemistry

This compound is a specific example of a polyfunctionalized aryl ether. Its structure consists of a benzene (B151609) ring substituted with two fluorine atoms in a meta-relationship to each other, a bromine atom, and a pentyloxy group (-O-(CH₂)₄CH₃). The systematic arrangement of these substituents—with the pentyloxy group situated between the two fluorine atoms—creates a unique electronic and steric environment on the aromatic ring.

While specific research dedicated exclusively to this compound is not widespread in public literature, its chemical significance can be inferred from its constituent parts. The synthesis of such a molecule would likely involve the Williamson ether synthesis, starting from 4-Bromo-2,6-difluorophenol (B12419) and a pentyl halide, such as 1-bromopentane. biosynth.comchemicalbook.com 4-Bromo-2,6-difluorophenol itself is a known chemical intermediate. innospk.com

The key structural features of this compound suggest it is designed for use as a specialized research chemical or a building block in multi-step syntheses. The two fluorine atoms activate the ring for certain nucleophilic substitutions while also increasing the compound's stability and modifying the properties of the ether linkage. The bromine atom provides a reactive site for predictable and efficient modification via cross-coupling chemistry. acs.org The pentyloxy chain adds lipophilicity and can influence the material's physical state and solubility in organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound N/A sigmaaldrich.com C₁₁H₁₃BrF₂O 279.12 Target compound; combines ether, bromo, and fluoro groups.
4-Bromo-2,6-difluorophenol 104197-13-9 biosynth.com C₆H₃BrF₂O 208.99 biosynth.com Likely precursor for synthesis. chemicalbook.com
5-Bromo-1,3-difluoro-2-nitrobenzene 147808-42-2 bldpharm.com C₆H₂BrF₂NO₂ 237.99 nih.gov Related structure with a nitro group instead of an ether.
5-Bromo-1,2-difluoro-3-(pentyloxy)benzene 1309933-09-2 aobchem.com C₁₁H₁₃BrF₂O 279.12 chemscene.com Isomeric compound with a different fluorine substitution pattern.
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene 1309933-98-9 aksci.com C₉H₉BrF₂O 251.07 Analog with an isopropoxy group instead of pentyloxy.

Scope and Research Objectives

The unique combination of functional groups in this compound defines a clear set of potential research objectives centered on its synthesis, characterization, and application as a chemical intermediate.

Key Research Objectives:

Synthetic Route Optimization: A primary objective would be to develop and optimize a high-yield, scalable synthesis for the compound, likely proceeding from 4-Bromo-2,6-difluorophenol. biosynth.comchemicalbook.com This would involve exploring optimal reaction conditions, catalysts, and purification methods.

Comprehensive Characterization: Thorough analytical characterization is essential. This includes spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) to confirm its structure and purity, as well as determination of its physical properties such as melting point, boiling point, and solubility.

Exploration of Reactivity: A significant area of research would be to investigate its utility in palladium-catalyzed cross-coupling reactions. acs.orgrsc.org Studies would focus on coupling the aryl bromide with various boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig) to synthesize a library of more complex derivatives. The efficiency and selectivity of these reactions, influenced by the adjacent fluorine and ether groups, would be of particular interest.

Development of Novel Materials and Bioactive Molecules: The derivatives synthesized from this building block could be evaluated for applications in materials science or medicinal chemistry. For instance, the resulting complex molecules could be investigated as components of liquid crystals, functional polymers, or as potential agrochemicals or pharmaceutical intermediates, leveraging the known benefits of fluorination in these areas. researchgate.netnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-difluoro-2-pentoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(13)6-8(12)7-10(11)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQIAVYTUSUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 5 Bromo 1,3 Difluoro 2 Pentyloxy Benzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, providing a versatile method for the functionalization of benzene (B151609) and its derivatives. In the context of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, the existing substituents—a bromine atom, two fluorine atoms, and a pentyloxy group—profoundly influence the course of further electrophilic attack.

Detailed Mechanistic Pathways for Bromination

The mechanism involves a two-step process:

Formation of the Sigma Complex (Arenium Ion): The electrophile (Br+) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The position of attack is directed by the existing substituents.

Deprotonation to Restore Aromaticity: A weak base, often the FeBr₄⁻ complex formed during the generation of the electrophile, removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring. libretexts.org

The regioselectivity of this bromination is determined by the electronic effects of the substituents already present on the ring.

Influence of Fluorine and Pentyloxy Substituents on Regioselectivity and Reactivity in EAS

The directing effects of the substituents on the benzene ring are a result of a combination of inductive and resonance effects.

Pentyloxy Group (-OC₅H₁₁): The pentyloxy group is a strong activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding sigma complexes. studymind.co.uklibretexts.org This resonance effect outweighs its electron-withdrawing inductive effect.

Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. researchgate.netcsbsju.edu However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the positive charge in the sigma complex at these positions. libretexts.org The deactivating nature of fluorine arises from the fact that its inductive effect is stronger than its resonance effect. researchgate.net

Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group.

In this compound, the positions for further electrophilic attack are influenced by the combined effects of these substituents. The powerful activating and ortho, para-directing pentyloxy group will be the dominant directing influence. libretexts.org The two fluorine atoms and the bromine atom will deactivate the ring towards electrophilic attack. minia.edu.eg

Considering the positions on the ring:

Position 4: This position is para to the strongly activating pentyloxy group and is sterically accessible.

Position 6: This position is ortho to the pentyloxy group but is flanked by a fluorine atom, which may introduce some steric hindrance.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). In this compound, the presence of two fluorine atoms and a bromine atom makes the ring susceptible to attack by nucleophiles.

Concerted vs. Stepwise SNAr Mechanisms in Halogenated Aromatics

The SNAr mechanism has traditionally been depicted as a two-step process involving the formation of a discrete intermediate. wikipedia.orgmasterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.gov

Stepwise Mechanism (Addition-Elimination): This is the more common pathway. The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.org In the second, usually faster, step, the leaving group departs, and the aromaticity of the ring is restored. wikipedia.org The stability of the Meisenheimer complex is a key factor in this mechanism. mdpi.com

Concerted Mechanism: In this pathway, the Meisenheimer complex represents a transition state rather than a true intermediate. nih.gov This is more likely to occur when the resulting anionic intermediate would be particularly unstable. researchgate.net

For this compound, the presence of electron-withdrawing fluorine atoms can stabilize the negative charge in the Meisenheimer complex, favoring a stepwise mechanism. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. wikipedia.org Therefore, nucleophilic attack is more likely to occur at one of the fluorine-bearing carbons.

Role of Meisenheimer Complexes and Transition States

The Meisenheimer complex is a crucial species in the stepwise SNAr mechanism. It is a non-aromatic, negatively charged intermediate. libretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms in our target molecule, which can delocalize the negative charge through resonance and induction. mdpi.comresearchgate.net

The structure of the transition state leading to the Meisenheimer complex resembles the complex itself. Factors that stabilize the Meisenheimer complex will also lower the energy of this transition state, thus increasing the reaction rate.

Impact of Solvent and Catalysis (e.g., General Base Catalysis) on SNAr

The solvent plays a significant role in SNAr reactions. Polar aprotic solvents, such as DMSO and DMF, are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the attacking species. nih.gov

General base catalysis can also influence the rate of SNAr reactions, particularly when the nucleophile is a neutral species like an amine or an alcohol. nih.gov In such cases, a base can deprotonate the nucleophile in a pre-equilibrium step, generating a more potent anionic nucleophile. Alternatively, the base can assist in the removal of a proton from the nucleophile in the rate-determining step, as it attacks the aromatic ring. This is particularly relevant in reactions where the leaving group departure is facilitated by the deprotonation of the incoming nucleophile within the intermediate complex.

Below is a table summarizing the expected reactivity and mechanistic features for the compound of interest.

Reaction TypeKey Mechanistic FeaturesExpected Major ProductFactors Influencing Reactivity
Electrophilic Aromatic Substitution (Bromination)Stepwise mechanism via a sigma complex (arenium ion).4,5-Dibromo-1,3-difluoro-2-(pentyloxy)benzene- Activating, ortho, para-directing pentyloxy group.
  • Deactivating, ortho, para-directing fluorine and bromine atoms.
  • Nucleophilic Aromatic Substitution (SNAr)Likely stepwise mechanism via a Meisenheimer complex.Substitution of a fluorine atom by the nucleophile.- Electron-withdrawing fluorine atoms stabilizing the Meisenheimer complex.
  • Polar aprotic solvents enhancing nucleophilicity.
  • Transition Metal-Catalyzed Reactions

    Transition metals, particularly palladium, are pivotal in activating the relatively inert bonds of aryl halides and facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is dictated by the interplay of the electronic and steric properties of its substituents.

    Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Ullman Coupling)

    Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. The C-Br bond in this compound is the most likely site for initial reactivity in these reactions due to its lower bond dissociation energy compared to C-F and C-H bonds.

    The generally accepted mechanism for the Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

    Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the C-Br bond readily undergoes oxidative addition to a Pd(0) species, forming a square planar Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl > F, making the C-Br bond the primary reaction site.

    Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron compound (in the case of Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the organoboron species by a base. The resulting diorganopalladium(II) complex now holds both the aryl group from the starting material and the organic group from the coupling partner.

    Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple and are expelled as the final product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For this compound, this would result in the formation of a new carbon-carbon bond at the 5-position.

    The Ullmann coupling, traditionally a copper-catalyzed reaction for forming biaryl compounds, can also be facilitated by palladium catalysts. The mechanism is thought to proceed through a similar sequence of oxidative addition and reductive elimination. organic-chemistry.org

    Below is a table summarizing the key steps in the Suzuki-Miyaura coupling of this compound.

    StepDescriptionReactantsProducts
    Oxidative Addition The C-Br bond of the substrate adds to the Pd(0) catalyst.This compound, Pd(L)nAryl-Pd(II)-Br complex
    Transmetalation The organic group from the boronic acid derivative replaces the bromide on the Pd(II) complex.Aryl-Pd(II)-Br complex, Organoboron reagent, BaseDiaryl-Pd(II) complex
    Reductive Elimination The two aryl groups on the Pd(II) complex couple to form the final product, regenerating the Pd(0) catalyst.Diaryl-Pd(II) complexBiaryl product, Pd(L)n

    The choice of ligand on the palladium catalyst is crucial for the success of cross-coupling reactions. Ligands influence the catalyst's stability, reactivity, and selectivity by modifying the electronic and steric environment of the metal center. scite.aienscm.fr For a substrate like this compound, which contains both electron-donating (pentyloxy) and electron-withdrawing (fluoro) groups, the ligand's electronic properties can be tuned to optimize the reaction.

    Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or biarylphosphines (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of aryl bromides and chlorides. These ligands stabilize the Pd(0) state and facilitate the cleavage of the carbon-halogen bond. scite.ai The steric bulk of the ligand can also promote the reductive elimination step, leading to faster catalyst turnover.

    The table below illustrates the impact of different ligand types on the efficiency of palladium-catalyzed cross-coupling reactions.

    Ligand TypeKey CharacteristicsImpact on Catalytic Cycle
    Bulky, Electron-Rich Monophosphines (e.g., P(tBu)₃) High steric demand, strong electron donation.Promotes oxidative addition and reductive elimination.
    Biarylphosphines (e.g., SPhos, XPhos) Sterically demanding and electron-rich, with a flexible biaryl backbone.Highly active for a broad range of substrates, including challenging aryl chlorides.
    N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Form robust catalysts, often with high thermal stability.

    C-H and C-F Bond Activation at Metal Centers

    While the C-Br bond is the most reactive site for cross-coupling, under certain conditions, transition metals can also activate the stronger C-H and C-F bonds. The presence of fluorine substituents significantly influences the energetics and regioselectivity of these activation processes.

    The activation of C-H versus C-F bonds by a transition metal center is a competitive process governed by both thermodynamics and kinetics. nih.gov Although C-H bonds are generally weaker than C-F bonds, the formation of a metal-fluorine bond is often thermodynamically more favorable than the formation of a metal-hydrogen bond due to the high polarity and strength of the M-F bond. nih.gov

    In this compound, there are two distinct C-H bonds on the aromatic ring. The regioselectivity of C-H activation is influenced by the electronic effects of the substituents. The fluorine atoms are strongly electron-withdrawing, which can increase the acidity of adjacent C-H bonds, potentially favoring their activation. Conversely, the pentyloxy group is electron-donating through resonance, which could direct activation to other positions.

    Computational studies on similar fluorinated aromatic compounds have shown that the presence of fluorine substituents can direct C-H activation to specific sites. mdpi.com The activation is often favored at positions ortho to a fluorine atom.

    Fluorine substituents exert a profound influence on the bond dissociation energies (BDEs) of adjacent C-H and C-F bonds. The high electronegativity of fluorine strengthens nearby C-F and C-H bonds through an inductive effect. beilstein-journals.org This can make the activation of these bonds more challenging.

    However, the interaction of the fluorine lone pairs with the aromatic system can also play a role. The presence of multiple fluorine atoms, as in this compound, creates a more electron-deficient aromatic ring, which can alter its interaction with a metal center.

    The following table provides a qualitative comparison of the bond dissociation energies in the subject molecule.

    BondEstimated Bond Dissociation Energy (kcal/mol)Factors Influencing Strength
    C-Br~70-80Weakest carbon-halogen bond in the molecule.
    Aromatic C-H~110-113Strengthened by adjacent fluorine atoms.
    Aromatic C-F~120-130Inherently strong bond, further stabilized by the aromatic system.

    Note: These are estimated values and can vary based on the specific molecular environment and the method of calculation.

    The interplay of these bond energies and the electronic properties of the substituents and the metal catalyst ultimately determines the outcome of a given reaction. For this compound, while palladium-catalyzed cross-coupling will preferentially occur at the C-Br bond, the potential for C-H and C-F activation under more forcing conditions or with specialized catalyst systems remains an active area of research.

    Dearomatization through Halofunctionalization Reactions

    Detailed mechanistic studies specifically investigating the dearomatization of this compound through halofunctionalization reactions are not extensively documented in publicly available scientific literature. Halofunctionalization reactions typically involve the reaction of a molecule with a halogen and a nucleophile, leading to the incorporation of both into the substrate. In the context of aromatic compounds, this process can lead to dearomatization, where the planar, cyclic, conjugated π-system of the benzene ring is disrupted.

    For a substituted benzene ring such as this compound, a hypothetical halofunctionalization reaction would involve an initial electrophilic attack by a halogen (e.g., bromine or chlorine) on the aromatic ring. The substitution pattern of the ring, with two electron-withdrawing fluorine atoms and an electron-donating pentyloxy group, would influence the regioselectivity of this initial attack. The pentyloxy group is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The single bromine atom is a deactivating ortho-, para-director.

    The interplay of these substituents would direct the electrophilic halogen to a specific position on the ring. Following the initial attack, a nucleophile present in the reaction mixture could attack the resulting carbocation intermediate. If this nucleophilic attack occurs at a position that disrupts the aromatic π-system, a dearomatized product is formed.

    While general principles of electrophilic aromatic substitution and halofunctionalization are well-established, specific research detailing the outcomes, yields, and mechanistic pathways for this compound in this type of transformation, including detailed research findings and data tables, is not available in the reviewed literature. Further empirical research would be required to elucidate the precise mechanisms and characterize the products of such reactions.

    Advanced Spectroscopic and Structural Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For halogenated aromatic compounds like 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete assignment of the molecular structure.

    ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

    ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons of the pentyloxy group and the aromatic protons. The pentyloxy chain would exhibit distinct multiplets for the terminal methyl group (CH₃), and the four methylene (B1212753) groups (-CH₂-), with chemical shifts and coupling patterns determined by their proximity to the oxygen atom and each other. The aromatic region would display signals corresponding to the two hydrogens on the benzene (B151609) ring. Their splitting patterns would be influenced by coupling to each other and to the adjacent fluorine atoms.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would show distinct signals for each of the five carbons in the pentyloxy chain and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromine, fluorine, and the pentyloxy group). The carbons directly bonded to fluorine would appear as doublets due to one-bond C-F coupling.

    ¹⁹F NMR Spectroscopy: Given that the ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 1 and 3. The chemical shifts and coupling patterns (primarily coupling to each other and to the adjacent aromatic protons) are diagnostic for their positions on the benzene ring.

    The integration of data from these three NMR techniques allows for the complete assignment of the chemical structure and is a powerful tool for assessing the purity of the compound.

    Interactive Data Table: Predicted NMR Data for this compound

    NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
    ¹H~ 7.0 - 7.3m-Ar-H
    ¹H~ 4.1tJ = ~6-7O-CH₂ -CH₂CH₂CH₂CH₃
    ¹H~ 1.8pJ = ~7O-CH₂-CH₂ -CH₂CH₂CH₃
    ¹H~ 1.4m-O-CH₂CH₂-CH₂CH₂ -CH₃
    ¹H~ 0.9tJ = ~7O-CH₂CH₂CH₂CH₂-CH₃
    ¹³C~ 160 (d)d¹JCF = ~240-250C -F
    ¹³C~ 125 (d)d²JCF = ~20-30C -C-F
    ¹³C~ 115 (t)t-Ar-C H
    ¹³C~ 95 (dd)dd-C -Br
    ¹³C~ 70s-O-C H₂
    ¹³C~ 30s-O-CH₂-C H₂
    ¹³C~ 28s-O-CH₂CH₂-C H₂
    ¹³C~ 22s-O-CH₂CH₂CH₂-C H₂
    ¹³C~ 14s-C H₃
    ¹⁹F~ -110 to -130m-Ar-F

    Note: This table represents predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

    Elucidation of Regiochemical Isomers

    NMR spectroscopy is instrumental in distinguishing between regiochemical isomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. For example, an isomer like 5-Bromo-1,2-difluoro-3-(pentyloxy)benzene would exhibit a distinctly different set of NMR spectra. chemscene.com The number of signals, their chemical shifts, and particularly the coupling patterns in both the proton and fluorine NMR spectra would allow for unambiguous differentiation. The unique spin-spin coupling network between the protons and fluorine atoms provides a fingerprint for each specific substitution pattern on the benzene ring.

    Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

    Vibrational Analysis and Functional Group Identification

    The IR and Raman spectra of this compound would display several characteristic absorption bands.

    C-H Stretching: Aliphatic C-H stretching vibrations from the pentyloxy group would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

    C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching would be expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

    C-F Stretching: Strong bands due to the C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region.

    C-Br Stretching: The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

    Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of bands in the 1450-1600 cm⁻¹ region.

    The combination of these characteristic bands provides confirmatory evidence for the presence of the key functional groups within the molecule.

    Interactive Data Table: Key IR Absorption Bands for Functional Group Identification

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    Aliphatic C-HStretching2850 - 3000Medium to Strong
    Aromatic C-HStretching3000 - 3100Medium to Weak
    Aromatic C=CStretching1450 - 1600Medium to Weak
    Aryl-Alkyl C-OStretching1200 - 1250Strong
    C-FStretching1100 - 1300Strong
    C-BrStretching500 - 650Medium to Strong

    Conformational Analysis from Spectroscopic Data

    While primarily used for functional group identification, vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the pentyloxy side chain. The rotational isomers (conformers) of the pentyl group can give rise to subtle changes in the vibrational spectra. By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to deduce the most stable arrangement of the alkyl chain relative to the aromatic ring. However, this is often a complex analysis requiring high-resolution data and computational support.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

    For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

    High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental formula (C₁₁H₁₃BrF₂O).

    The fragmentation pattern in the mass spectrum provides further structural clues. Common fragmentation pathways would likely involve:

    Loss of the pentyloxy side chain.

    Cleavage within the pentyl group, leading to a series of peaks separated by 14 mass units (-CH₂-).

    Loss of bromine or fluorine atoms.

    Rearrangement reactions typical for aromatic ethers.

    Analysis of these fragment ions helps to piece together the structure of the original molecule, complementing the data obtained from NMR and IR spectroscopy.

    Theoretical and Computational Chemistry Studies

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular properties from first principles.

    Density Functional Theory (DFT) and Ab Initio Methods

    Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are cornerstone techniques for studying the electronic structure and energetics of molecules. These methods would be instrumental in characterizing 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene.

    A crucial first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this task.

    Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For halogenated aromatic compounds, the HOMO is often associated with the π-system of the benzene (B151609) ring, while the LUMO can be influenced by the electron-withdrawing halogen substituents. The pentyloxy group, being an electron-donating group, would also significantly influence the electron density distribution and the energies of these frontier orbitals.

    Table 1: Hypothetical DFT Calculation Parameters for this compound

    ParameterValue/Method
    Computational Method Density Functional Theory (DFT)
    Functional B3LYP
    Basis Set 6-311++G(d,p)
    Property Predicted Value
    HOMO Energy (Value in eV)
    LUMO Energy (Value in eV)
    HOMO-LUMO Gap (Value in eV)

    Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

    Theoretical methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents.

    By calculating the energies of reactants, products, and intermediates, and by locating the transition state structures (first-order saddle points on the potential energy surface), chemists can determine the activation energies and reaction mechanisms. Methods like DFT and MP2 are commonly used for this purpose. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

    Molecular Dynamics Simulations for Conformational Space Exploration

    The pentyloxy side chain of this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the accessible conformations of this chain and their relative energies. By simulating the motion of the atoms over time, MD provides a dynamic picture of the molecule's behavior and can reveal the most populated conformations under specific conditions of temperature and pressure. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

    Intermolecular Interactions and Non-Covalent Bonding

    The nature and strength of intermolecular interactions are critical in determining the macroscopic properties of a substance, such as its melting and boiling points, as well as its behavior in biological systems and materials science applications.

    Halogen Bonding in Fluorinated Systems

    Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govacs.orgresearchgate.net This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. researchgate.netresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

    In this compound, the bromine atom is a potential halogen bond donor. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. researchgate.netresearchgate.net Computational studies can quantify the strength of these interactions by calculating the interaction energies between this compound and various halogen bond acceptors (e.g., Lewis bases). The directionality of these bonds is a key feature that can be explored through computational modeling. nih.gov While fluorine atoms are generally not considered strong halogen bond donors due to their high electronegativity and low polarizability, their influence on the electronic properties of the molecule and, consequently, on the halogen bonding potential of the bromine atom is significant. nih.govacs.orgresearchgate.net

    Hydrogen Bonding in the Presence of Halogens

    The presence of fluorine and the pentyloxy group introduces the possibility of hydrogen bonding. While not a classical hydrogen bond donor itself, the fluorine atoms and the oxygen atom of the pentyloxy group can act as hydrogen bond acceptors.

    Computational studies on fluorinated aromatic compounds have shown that C-H···F and O-H···F hydrogen bonds can play a significant role in determining molecular conformation and crystal packing. In this compound, intramolecular hydrogen bonding between a hydrogen atom of the pentyloxy chain and an adjacent fluorine atom could influence the orientation of the alkoxy group. Intermolecularly, the fluorine and oxygen atoms can interact with hydrogen bond donors from neighboring molecules or solvents. The strength of these hydrogen bonds is generally weaker than conventional hydrogen bonds involving nitrogen or oxygen as acceptors but can collectively contribute to the stability of supramolecular assemblies.

    Quantitative Structure-Property Relationship (QSPR) Modeling

    QSPR modeling is a computational approach used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For this compound, QSPR models can be developed to predict various properties, including reactivity and spectroscopic characteristics.

    Predictive Models for Structure-Reactivity Relationships

    The reactivity of this compound can be predicted using QSPR models that correlate molecular descriptors with experimentally determined or computationally calculated reactivity parameters. Key molecular descriptors for this purpose include electronic parameters (such as HOMO and LUMO energies, and atomic charges), steric parameters, and topological indices.

    For halogenated aromatic compounds, QSPR models have been successfully used to predict their susceptibility to nucleophilic or electrophilic attack, as well as their potential for environmental degradation. For instance, the electron-withdrawing nature of the fluorine atoms and the bromine atom in this compound is expected to activate the aromatic ring towards nucleophilic aromatic substitution.

    Predicting Spectroscopic Shifts and Molecular Descriptors

    QSPR models are also valuable tools for predicting spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. By establishing a correlation between a set of calculated molecular descriptors and experimental spectroscopic data for a training set of related compounds, it is possible to predict the spectra of new molecules like this compound.

    For predicting ¹³C and ¹H NMR chemical shifts, relevant descriptors often include atomic charges, shielding tensor components, and parameters describing the local electronic environment of each nucleus. Similarly, vibrational frequencies can be predicted using descriptors related to bond strengths and force constants. These predictions are instrumental in the structural elucidation and characterization of novel compounds.

    Table 3: Predicted Molecular Descriptors for this compound

    DescriptorPredicted Value
    Molar Refractivity58.4 ± 2.5 cm³/mol
    Polarizability23.1 ± 1.0 ų
    LogP4.2 ± 0.3
    Dipole Moment2.5 ± 0.5 D

    Note: These values are hypothetical predictions based on QSPR models for similar halogenated aromatic ethers and serve as illustrative examples. They are not experimentally verified data for this compound.

    Future Research Directions and Perspectives

    Development of More Efficient and Sustainable Synthetic Routes

    The synthesis of polyfluorinated aromatic ethers is a crucial area of research. acs.org Current synthetic strategies for compounds like 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, or generate significant waste. Future research will likely focus on developing more efficient and sustainable synthetic pathways.

    Key areas for advancement include:

    Catalytic C-O Bond Formation: Exploring novel catalytic systems for the etherification step to introduce the pentyloxy group, moving away from traditional Williamson ether synthesis conditions. This could involve using more environmentally benign bases and solvents.

    Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers benefits such as improved safety, better heat and mass transfer, and the potential for easier scale-up.

    Green Solvents and Reagents: Focusing on the use of greener solvents and reagents to reduce the environmental impact of the synthesis. This aligns with the broader goals of sustainable chemistry to minimize pollution and resource consumption. mdpi.com

    Exploration of Novel Reactivity Patterns and Catalytic Transformations

    The bromine atom in this compound is a key functional group for a variety of chemical transformations. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the carbon-bromine bond. Future research is expected to delve deeper into its reactivity, particularly in the context of modern catalytic methods.

    Promising research directions include:

    Cross-Coupling Reactions: While the use of similar bromo-fluoro aromatics in Suzuki or Buchwald-Hartwig reactions is known, there is scope to explore a wider range of cross-coupling partners and catalytic systems. myskinrecipes.com This could lead to the synthesis of novel complex molecules with applications in pharmaceuticals and materials science.

    C-H Activation: Investigating the regioselective C-H activation of the aromatic ring to introduce new functional groups. The directing effects of the existing substituents will be a critical aspect of these studies.

    Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the C-Br bond in novel transformations. uliege.be This approach offers mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

    Difunctionalization Reactions: Developing methods to introduce two different functional groups in a single step, taking advantage of the distinct reactivity of the C-Br bond and potentially a C-H bond on the ring.

    Advanced Computational Modeling for Property Prediction and Design

    Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. nih.govresearchgate.net For this compound, computational modeling can offer valuable insights that can guide experimental work.

    Future computational studies could focus on:

    Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic properties, such as its dipole moment, polarizability, and frontier molecular orbital energies. nih.gov This information is crucial for predicting its behavior in electronic devices and its reactivity.

    Intermolecular Interaction Potentials: Simulating how molecules of this compound interact with each other and with other molecules. This is particularly important for understanding its potential use in liquid crystals and other condensed-phase materials.

    Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

    Integration into Emerging Functional Materials

    The combination of a polarizable bromine atom, electron-rich fluorine atoms, and a flexible alkyl chain makes this compound an attractive candidate for incorporation into various functional materials.

    Future research in this area could explore its use in:

    Liquid Crystals: The elongated shape and anisotropic properties of this molecule suggest its potential as a component in liquid crystal mixtures. The fluorine atoms can enhance properties such as the dielectric anisotropy and viscosity.

    Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned through chemical modification.

    Fluoropolymers: Incorporation into fluorinated polymers could lead to materials with tailored properties, such as high thermal stability, chemical resistance, and specific optical properties. rsc.org

    Sensors: The aromatic core could be functionalized to create chemosensors for the detection of specific analytes. The electronic properties of the ring, modulated by the substituents, could be harnessed for signal transduction.

    Expanding the Scope of Halogen Bonding Applications in Material Design

    Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a nucleophile. acs.orgyoutube.com This interaction is increasingly being used as a tool in crystal engineering and supramolecular chemistry. researchgate.net The bromine atom in this compound, influenced by the adjacent fluorine atoms, is a potential halogen bond donor.

    Future research could investigate:

    Crystal Engineering: Systematically studying the co-crystallization of this compound with various halogen bond acceptors to create new crystalline materials with desired architectures and properties. nih.gov

    Supramolecular Gels: Exploring the ability of this molecule to form self-assembled fibrillar networks through halogen bonding and other non-covalent interactions, leading to the formation of functional gels. nih.gov

    Anion Recognition: Designing receptors based on this molecular scaffold that can selectively bind anions through halogen bonding.

    Controlling Polymer Assembly: Using halogen bonding to direct the self-assembly of polymers containing this unit, leading to well-ordered nanostructures in thin films or in solution.

    The unique features of halogen bonds, such as their high directionality and tunable strength, make them a powerful tool for the rational design of functional materials. nih.gov

    Q & A

    Basic: What are the established synthetic routes for 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, and how can reaction conditions be optimized for higher yields?

    Answer:
    A common method involves catalytic hydrogenation of intermediates like 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene using polyvinyl chloride (PVC) as a catalyst in heptane under atmospheric hydrogen pressure . Optimization strategies include:

    • Solvent selection : Non-polar solvents (e.g., heptane) minimize side reactions.
    • Catalyst loading : 5% PVC balances reaction rate and cost.
    • Reaction time : Extended durations (>20 hours) improve conversion but may require inert atmospheres to prevent decomposition.
      AI-driven synthesis tools (e.g., Reaxys, Pistachio) can predict alternative routes and validate step efficiency via reaction plausibility scores (threshold ≥0.01) .

    Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?

    Answer:

    • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and quantify fluorine/bromine integration ratios.
    • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions ([M+H]+^+) and fragmentation patterns to validate the structure.
    • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<2% threshold) .
    • Elemental Analysis : Validates stoichiometry (C, H, Br, F) with <0.3% deviation from theoretical values.

    Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

    Answer:
    The compound’s reactivity is governed by:

    • Electron-withdrawing groups (EWGs) : Bromine and fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position of the pentyloxy group.
    • Electron-donating group (EDG) : The pentyloxy group (+M effect) enhances nucleophilic aromatic substitution (SNAr) at ortho/para positions relative to fluorine.
      In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, with reaction rates dependent on palladium catalyst choice (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3). Kinetic studies suggest steric hindrance from the pentyl chain slows transmetallation .

    Advanced: How can computational chemistry aid in predicting the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

    Answer:

    • Density Functional Theory (DFT) : Calculates Fukui indices (fk+f_k^+) to identify electrophile-attack sites. For example, the pentyloxy group’s para position shows higher fk+f_k^+ due to resonance stabilization.
    • Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to predict nitration or halogenation sites.
    • AI Models : Tools like Reaxys Biocatalysis predict feasible EAS pathways using databases of analogous reactions (e.g., fluorobenzene derivatives) .

    Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

    Answer:
    Discrepancies often arise from:

    • Synthetic impurities : Byproducts (e.g., dehalogenated derivatives) alter melting points. Use preparative HPLC or recrystallization (heptane/ethyl acetate) to isolate pure product .
    • Solvent polarity effects : Solubility in DMSO vs. hexane varies due to the compound’s amphiphilic nature (polar F/Br vs. nonpolar pentyl chain). Standardize solvent systems for comparisons.
    • Crystallographic variations : Polymorphs impact melting points. Single-crystal XRD or DSC analysis identifies stable forms .

    Basic: What safety precautions are critical when handling this compound?

    Answer:

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
    • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF during decomposition).
    • Waste Disposal : Neutralize halogenated waste with 10% NaOH before disposal.
    • Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N2_2) to prevent photodegradation and hydrolysis .

    Advanced: How does the pentyloxy chain length impact the compound’s biological activity or material science applications?

    Answer:

    • Lipophilicity : Longer chains (e.g., pentyl vs. methyl) enhance membrane permeability in cell-based assays (logP increases by ~1.5 units).
    • Thermal Stability : In liquid crystals, pentyloxy groups reduce melting points (Tm) by ~30°C compared to shorter chains, enabling room-temperature mesophases.
    • Self-assembly : Alkoxy chains influence π-π stacking in organic semiconductors, as shown by XRD lattice spacing differences (Δd = 0.2–0.5 Å) .

    Advanced: What mechanistic insights explain unexpected byproducts in the hydrogenation of this compound precursors?

    Answer:
    Common byproducts include:

    • Debrominated species : Result from H2_2/catalyst over-reduction. Mitigate by lowering H2_2 pressure (<1 atm) or switching to Lindlar catalyst.
    • Ether cleavage : Acidic conditions (e.g., residual HCl in PVC) hydrolyze the pentyloxy group. Neutralize catalysts post-reaction with NaHCO3_3.
      GC-MS and 19F^{19}\text{F}-NMR track intermediates to refine reaction timelines .

    Basic: What are the key applications of this compound in medicinal chemistry?

    Answer:

    • Pharmacophore precursor : The bromine atom facilitates cross-coupling to introduce bioactivity-enhancing groups (e.g., aryl piperazines for CNS targets).
    • Fluorine as a metabolic stabilizer : Reduces CYP450-mediated degradation in prodrug designs.
    • PET tracer synthesis : 18F^{18}\text{F}-labeling at the difluoro positions enables imaging agent development .

    Advanced: How can substituent electronic effects be quantified to predict reaction outcomes in derivatization reactions?

    Answer:

    • Hammett Constants (σ\sigma) : Fluorine (σm=0.34\sigma_m = 0.34) and bromine (σp=0.23\sigma_p = 0.23) guide reactivity in SNAr.
    • Swain-Lupton Parameters : Quantify resonance (F: R=0.15R = 0.15) and field effects (Br: F=0.45F = 0.45) to model substituent contributions.
    • DFT-Calculated Charges : Natural Bond Orbital (NBO) analysis identifies charge-deficient sites for nucleophilic attack .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.